molecular formula C12H10N2O2 B111547 5-(3-Aminophenyl)nicotinic acid CAS No. 1261995-87-2

5-(3-Aminophenyl)nicotinic acid

Cat. No. B111547
M. Wt: 214.22 g/mol
InChI Key: OSCMDJNVUGQUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .


Synthesis Analysis

The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .


Chemical Reactions Analysis

The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .

Scientific Research Applications

Industrial and Environmental Applications

Nicotinic acid is produced industrially mainly by oxidation processes, which have environmental impacts due to by-products like nitrous oxide. Research has focused on developing more ecological methods to produce nicotinic acid from commercially available raw materials, highlighting the need for green chemistry innovations in its production (Lisicki, Nowak, & Orlińska, 2022).

Receptor Binding and Pharmacological Effects

Nicotinic acid binds to specific receptors (such as PUMA-G and HM74) in adipose tissue, mediating its anti-lipolytic effect. This interaction is crucial for its lipid-lowering properties and has implications for treating dyslipidemia (Tunaru et al., 2003).

Agricultural Chemistry

Research into nicotinic acid derivatives has led to the discovery of compounds with herbicidal activity. For instance, certain N-(arylmethoxy)-2-chloronicotinamides show significant herbicidal activity against specific weed species, providing a basis for developing new herbicides (Yu et al., 2021).

Biochemical and Pharmaceutical Synthesis

The intensification of nicotinic acid separation using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) offers insights into more efficient production methods for nicotinic acid, which is widely used in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Molecular and Structural Studies

Studies on the molecular structure and interactions of nicotinic acid with receptors provide insights into its mechanism of action. For example, nicotinic acid has been shown to activate the capsaicin receptor TRPV1, suggesting a potential mechanism for its cutaneous flushing effect (Ma et al., 2014).

Safety And Hazards

The safety data sheet for nicotinic acid provides information about its hazards, including that it causes serious eye irritation and is harmful to aquatic life . It also provides first-aid measures and firefighting measures .

Future Directions

The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .

properties

IUPAC Name

5-(3-aminophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCMDJNVUGQUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611260
Record name 5-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminophenyl)nicotinic acid

CAS RN

1261995-87-2
Record name 5-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.